molecular formula C27H32N6O4 B2762389 4-(3-methylbutyl)-2-{[(3-methylphenyl)carbamoyl]methyl}-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1243088-73-4

4-(3-methylbutyl)-2-{[(3-methylphenyl)carbamoyl]methyl}-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2762389
CAS No.: 1243088-73-4
M. Wt: 504.591
InChI Key:
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Description

4-(3-methylbutyl)-2-{[(3-methylphenyl)carbamoyl]methyl}-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique triazoloquinazoline core, which is known for its biological activity and structural diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methylbutyl)-2-{[(3-methylphenyl)carbamoyl]methyl}-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinazoline core, followed by the introduction of the isopentyl and isopropyl groups. Key steps may include:

    Formation of the Triazoloquinazoline Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and quinazoline derivatives.

    Functional Group Modifications: Introduction of the isopentyl and isopropyl groups can be carried out using alkylation reactions under controlled conditions.

    Final Assembly: The final compound is obtained by coupling the modified triazoloquinazoline core with the m-tolylaminoethyl moiety through amide bond formation.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3-methylbutyl)-2-{[(3-methylphenyl)carbamoyl]methyl}-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes and interactions at the molecular level.

    Medicine: The compound’s unique structure could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(3-methylbutyl)-2-{[(3-methylphenyl)carbamoyl]methyl}-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound may exert its effects through pathways such as inhibition of enzyme activity, alteration of signal transduction, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    Triazoloquinazolines: Compounds with similar core structures but different substituents.

    Quinazolines: Lacking the triazole ring but sharing the quinazoline core.

    Indole Derivatives: Featuring a different heterocyclic system but with comparable biological activities.

Uniqueness

4-(3-methylbutyl)-2-{[(3-methylphenyl)carbamoyl]methyl}-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide stands out due to its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[2-(3-methylanilino)-2-oxoethyl]-4-(3-methylbutyl)-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O4/c1-16(2)11-12-31-25(36)21-10-9-19(24(35)28-17(3)4)14-22(21)33-26(31)30-32(27(33)37)15-23(34)29-20-8-6-7-18(5)13-20/h6-10,13-14,16-17H,11-12,15H2,1-5H3,(H,28,35)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFNDFQVPPWVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NC(C)C)C(=O)N(C3=N2)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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